A Technical Guide to the Natural Sources of 2-Hydroxynaringenin
A Technical Guide to the Natural Sources of 2-Hydroxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynaringenin, a flavanone of growing interest in the scientific community, serves as a crucial intermediate in the biosynthesis of various bioactive compounds in plants. Its presence in several traditional medicinal herbs and dietary sources underscores its potential pharmacological significance. This technical guide provides a comprehensive overview of the natural sources of 2-Hydroxynaringenin, detailing its quantification in various plant matrices, established experimental protocols for its isolation and analysis, and its role in plant biosynthetic pathways.
Natural Sources of 2-Hydroxynaringenin
2-Hydroxynaringenin has been identified in a diverse range of plant species. The primary known natural sources include:
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Berchemia formosana : A species of flowering plant in the buckthorn family, Rhamnaceae.[1][2]
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Ziziphus jujuba (Jujube): A species of small deciduous tree or shrub in the buckthorn family, cultivated for its fruit.[1]
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Abies spectabilis (East Himalayan fir): A species of fir native to the Himalayas.[1]
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Paeoniae Alba (White Peony Root): The dried root of Paeonia lactiflora, a staple in traditional Chinese medicine.[2]
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Citrus Plants : Various species within the Citrus genus have been reported to contain 2-Hydroxynaringenin.[1]
Furthermore, the enzymatic conversion of naringenin to 2-Hydroxynaringenin is catalyzed by flavanone 2-hydroxylase (F2H), an enzyme commonly found across the plant kingdom. This suggests that a wide array of plants capable of producing naringenin and expressing F2H are potential sources of 2-Hydroxynaringenin.
Quantitative Analysis of 2-Hydroxynaringenin in Natural Sources
Quantitative data for 2-Hydroxynaringenin in its natural sources is crucial for evaluating their potential for extraction and for understanding its physiological relevance. The available data is summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the specific cultivar, geographical location, and the developmental stage of the plant part.
| Natural Source | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |
| Ziziphus jujuba Mill. (Jujube) | Leaves of 66 cultivars | HPLC-UV | Total flavonoids ranged from 2.6–25.1 mg/g dry weight (DW). (Note: This is not specific to 2-Hydroxynaringenin but indicates the presence of flavonoids). | [3] |
| Ziziphus jujuba Mill. (Jujube) | Fruit | Not Specified | Total flavonoids: 101.17-132.04 mg/100 g dry matter. (Note: This is not specific to 2-Hydroxynaringenin). | [4] |
| Citrus Species | Peel | HPLC | Total flavonoids in various citrus peels range from 2.5 to 5.5 g/100 g dry weight. (Note: This is not specific to 2-Hydroxynaringenin). | [5] |
| Paeonia lactiflora (White Peony) | Root | HPLC-UV | Paeoniflorin (a major flavonoid) was found at 73.89 mg/g in ethanol extract and 57.87 mg/g in water extract. (Note: This is not specific to 2-Hydroxynaringenin). | [6] |
Further research is required to establish specific quantitative data for 2-Hydroxynaringenin in Berchemia formosana and to provide more precise concentrations in the other listed sources.
Experimental Protocols
The isolation and quantification of 2-Hydroxynaringenin from plant matrices typically involve extraction followed by chromatographic analysis. Below are detailed methodologies adapted from established protocols for flavonoid analysis.
Protocol 1: Extraction of 2-Hydroxynaringenin from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids, including 2-Hydroxynaringenin, from dried plant material.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, fruit peel, root) at 40-60°C to a constant weight.
- Grind the dried material into a fine powder using a laboratory mill.
2. Extraction:
- Weigh approximately 1 gram of the powdered plant material into a conical flask.
- Add 20 mL of 80% methanol (or another suitable solvent like 70% ethanol).
- Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.
- Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet two more times to ensure complete extraction.
- Combine all the supernatants.
3. Concentration:
- Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.
- The resulting crude extract can be dissolved in a known volume of methanol for further analysis.
Protocol 2: Quantification of 2-Hydroxynaringenin by HPLC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of 2-Hydroxynaringenin using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
1. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- 0-2 min: 5% B
- 2-10 min: Linear gradient from 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: Linear gradient from 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM):
- Precursor Ion (Q1): m/z 287.05 (for [M-H]⁻ of 2-Hydroxynaringenin).
- Product Ions (Q3): Specific product ions for 2-Hydroxynaringenin need to be determined by direct infusion of a standard.
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used to achieve maximum sensitivity.
3. Method Validation:
- The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biosynthetic Pathway of 2-Hydroxynaringenin
2-Hydroxynaringenin is a key intermediate in the biosynthesis of C-glycosylflavones in plants. The pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin.
Caption: Biosynthesis of 2-Hydroxynaringenin and C-Glycosylflavones.
As depicted in the diagram, naringenin is converted to 2-Hydroxynaringenin by the enzyme flavanone 2-hydroxylase (F2H) . This 2-hydroxylated intermediate is then a substrate for C-glycosyltransferases (CGTs) , which attach a sugar moiety to the flavonoid core, followed by dehydration to form stable C-glycosylflavones.
Biological Activity and Signaling Pathways
While 2-Hydroxynaringenin is primarily recognized as a biosynthetic intermediate, research into its direct biological activities is an emerging field. Much of the current understanding of the biological effects of related flavanones is focused on its precursor, naringenin. Naringenin is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, often mediated through the modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
The structural similarity of 2-Hydroxynaringenin to naringenin suggests that it may also exhibit similar biological activities. The additional hydroxyl group could potentially influence its antioxidant capacity and its interaction with cellular targets. However, specific studies on the direct effects of 2-Hydroxynaringenin on cellular signaling pathways are limited and represent a promising area for future research.
Caption: General workflow for extraction and analysis.
Conclusion
2-Hydroxynaringenin is a naturally occurring flavanone with established roles in plant biochemistry and potential for further pharmacological investigation. This guide has summarized the current knowledge on its natural sources, provided foundational protocols for its extraction and quantification, and illustrated its position in plant biosynthetic pathways. The limited availability of quantitative data and the nascent stage of research into its direct biological activities highlight significant opportunities for future studies. For researchers and professionals in drug development, a deeper understanding of 2-Hydroxynaringenin's distribution, properties, and mechanisms of action will be instrumental in unlocking its full therapeutic potential.
References
- 1. 2-Hydroxynaringenin | C15H12O6 | CID 86311108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 5. Unveiling the Chemistry of Citrus Peel: Insights into Nutraceutical Potential and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
